

3-heptyne CAS number and IUPAC nomenclature

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Compound of Interest

Compound Name: 3-Heptyne

Cat. No.: B1585052

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An In-depth Technical Guide to 3-Heptyne

CAS Number: 2586-89-2^{[1][2][3][4][5][6]}

IUPAC Nomenclature: hept-3-yne^{[3][5][6]}

This technical guide provides a comprehensive overview of **3-heptyne**, a valuable internal alkyne in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and potential applications.

Physicochemical Properties

The fundamental physical and chemical properties of **3-heptyne** are summarized in the table below. This data is crucial for its appropriate handling, storage, and use in experimental settings.

Property	Value
Molecular Formula	C ₇ H ₁₂ [2] [3] [5]
Molecular Weight	96.17 g/mol [2] [4]
Density	0.741 g/mL at 25 °C [4]
Boiling Point	105-106 °C [4] [7]
Melting Point	-130.5°C [7]
Refractive Index	n _{20/D} 1.4225 [4]
Flash Point	-16 °C (closed cup) [4]
CAS Registry Number	2586-89-2 [1] [2] [3] [4] [5] [6]

Experimental Protocols for Synthesis

The synthesis of **3-heptyne** can be achieved through various established methods in organic chemistry. Below are detailed protocols for two common approaches.

Synthesis from Acetylene

This method involves the sequential alkylation of acetylene, a fundamental building block in organic chemistry.

Reaction Pathway:

- Acetylene is first deprotonated with a strong base like sodium amide (NaNH₂) to form sodium acetylide.
- The acetylide anion then undergoes a nucleophilic substitution reaction with an ethyl halide (e.g., ethyl bromide) to yield 1-butyne.
- 1-butyne is subsequently deprotonated with another equivalent of a strong base.
- The resulting butynide anion is then reacted with a propyl halide (e.g., 1-bromopropane) to produce **3-heptyne**.[\[5\]](#)

Experimental Protocol:

- **Step 1: Preparation of 1-Butyne from Acetylene.** In a flame-dried, three-necked flask equipped with a stirrer, gas inlet, and a dry ice condenser, add liquid ammonia. Introduce sodium amide to the stirred ammonia. Bubble acetylene gas through the solution to form a sodium acetylide suspension. Slowly add ethyl bromide to the suspension. After the reaction is complete, carefully add water to quench the reaction and evaporate the ammonia. The resulting 1-butyne is then collected.
- **Step 2: Alkylation of 1-Butyne to 3-Heptyne.** In a similar apparatus, dissolve the synthesized 1-butyne in an appropriate solvent like liquid ammonia or THF. Add sodium amide to form the sodium butynide salt. To this, slowly add 1-bromopropane. Allow the reaction to proceed to completion. The reaction is then quenched, and the **3-heptyne** is extracted using an organic solvent, washed, dried, and purified by distillation.

Synthesis from 1-Butyne and Propyl Iodide

A more direct route involves the alkylation of 1-butyne with a propyl halide.^[4]

Experimental Protocol:

- **Deprotonation:** In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-butyne in an anhydrous solvent such as tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base, typically n-butyllithium (n-BuLi) in hexanes, dropwise to the stirred solution. The reaction is monitored by the cessation of butane gas evolution.
- **Alkylation:** To the resulting lithium butynide solution, add propyl iodide dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or until completion, as monitored by techniques like TLC or GC.
- **Work-up and Purification:** The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered,

and the solvent is removed under reduced pressure. The crude **3-heptyne** is then purified by fractional distillation.

Reactions of 3-Heptyne

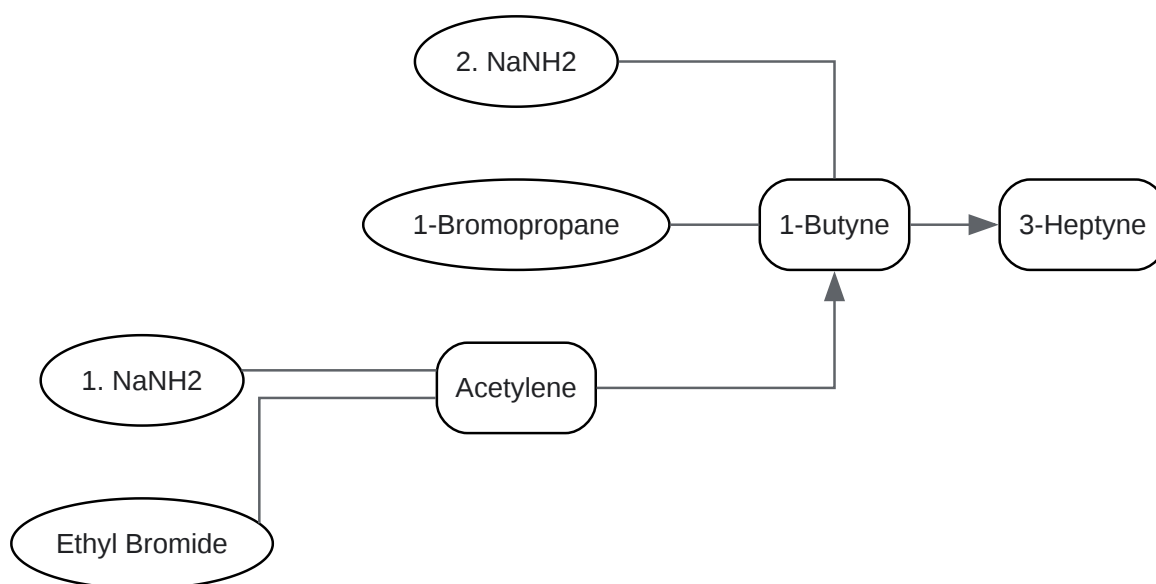
The carbon-carbon triple bond in **3-heptyne** is a site of high electron density, making it reactive towards electrophiles.

Electrophilic Addition of HBr

The addition of hydrogen bromide (HBr) to **3-heptyne** is a characteristic electrophilic addition reaction. The reaction proceeds via a vinylic carbocation intermediate. The initial protonation of the alkyne can occur at either of the sp-hybridized carbons. In the case of an internal alkyne like **3-heptyne**, this can lead to a mixture of products. With an excess of HBr, a second addition can occur to form a geminal dihalide.

Mandatory Visualizations

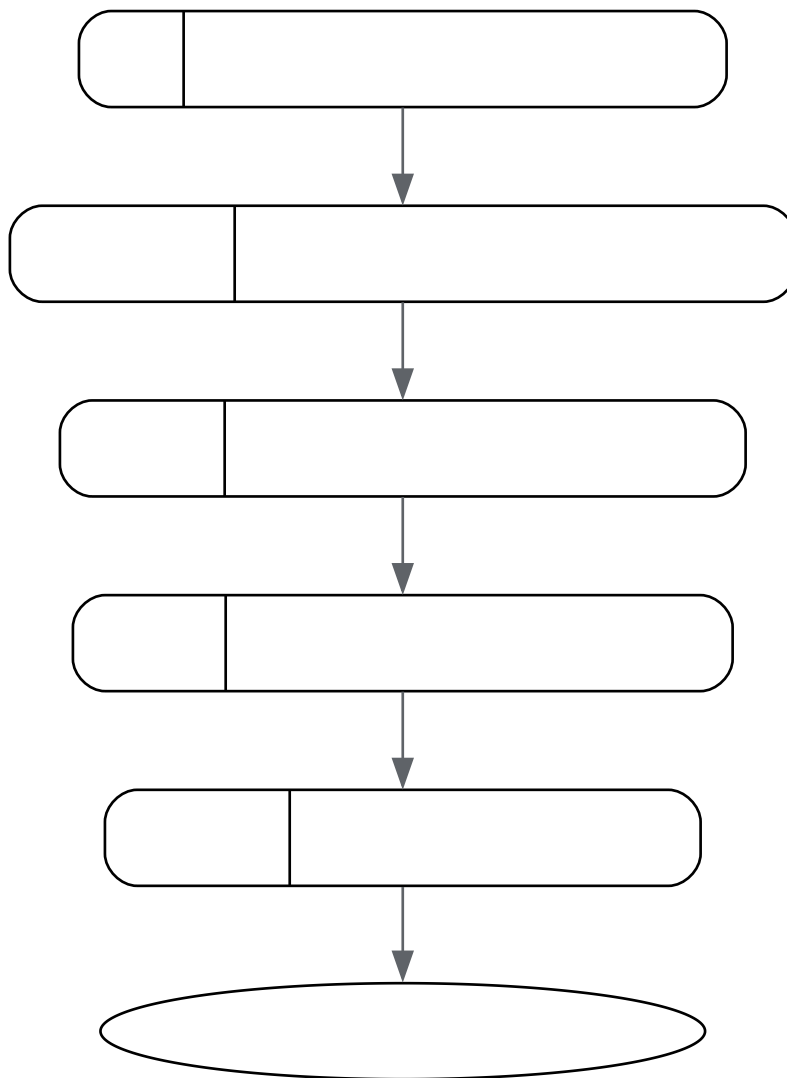
Synthesis of 3-Heptyne from Acetylene



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Caption: Synthetic route to **3-heptyne** starting from acetylene.

Logical Workflow for the Synthesis of 3-Heptyne



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